molecular formula C11H10ClN3O2 B11769863 (4-Amino-5-chloro-2-methoxyphenyl)(1H-imidazol-1-yl)methanone CAS No. 62726-02-7

(4-Amino-5-chloro-2-methoxyphenyl)(1H-imidazol-1-yl)methanone

Cat. No.: B11769863
CAS No.: 62726-02-7
M. Wt: 251.67 g/mol
InChI Key: MXVXHFXRDDRSST-UHFFFAOYSA-N
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Description

(4-Amino-5-chloro-2-methoxyphenyl)(1H-imidazol-1-yl)methanone is a compound that features a unique combination of an aromatic amine, a chloro-substituted methoxyphenyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-5-chloro-2-methoxyphenyl)(1H-imidazol-1-yl)methanone typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-5-chloro-2-methoxyphenyl)(1H-imidazol-1-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

(4-Amino-5-chloro-2-methoxyphenyl)(1H-imidazol-1-yl)methanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (4-Amino-5-chloro-2-methoxyphenyl)(1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Amino-5-chloro-2-methoxyphenyl)(1H-imidazol-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloro and methoxy substitutions, along with the imidazole ring, make it a versatile compound for various applications.

Properties

CAS No.

62726-02-7

Molecular Formula

C11H10ClN3O2

Molecular Weight

251.67 g/mol

IUPAC Name

(4-amino-5-chloro-2-methoxyphenyl)-imidazol-1-ylmethanone

InChI

InChI=1S/C11H10ClN3O2/c1-17-10-5-9(13)8(12)4-7(10)11(16)15-3-2-14-6-15/h2-6H,13H2,1H3

InChI Key

MXVXHFXRDDRSST-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)N2C=CN=C2)Cl)N

Origin of Product

United States

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